molecular formula C15H18ClNO2 B12069487 (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester

(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B12069487
M. Wt: 279.76 g/mol
InChI Key: LNDMQPJPLMZZQI-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a chloro-substituted benzyl group, an ethynyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the 4-chloro-3-ethynyl-benzyl precursor. This can be achieved through halogenation and subsequent ethynylation reactions. The final esterification step involves the reaction of the benzyl derivative with methyl isocyanate and tert-butyl alcohol under controlled conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used ester in organic synthesis with similar reactivity.

    Methyl acetoacetate: Another ester with comparable chemical properties.

    Benzyl acetate: Shares the benzyl group but differs in its ester functionality.

Uniqueness

(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and ethynyl substituents, along with the carbamic acid ester, make it a versatile compound for various applications.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

tert-butyl N-[(4-chloro-3-ethynylphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C15H18ClNO2/c1-6-12-9-11(7-8-13(12)16)10-17(5)14(18)19-15(2,3)4/h1,7-9H,10H2,2-5H3

InChI Key

LNDMQPJPLMZZQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)Cl)C#C

Origin of Product

United States

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